molecular formula C17H14ClNO5 B5754362 2-(4-ethylphenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate

2-(4-ethylphenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate

Cat. No.: B5754362
M. Wt: 347.7 g/mol
InChI Key: QHCARWAKODDZNV-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate typically involves the esterification of 4-chloro-3-nitrobenzoic acid with 2-(4-ethylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under suitable conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Reduction: 2-(4-ethylphenyl)-2-oxoethyl 4-amino-3-nitrobenzoate.

    Substitution: 2-(4-ethylphenyl)-2-oxoethyl 4-(substituted)amino-3-nitrobenzoate.

    Hydrolysis: 4-chloro-3-nitrobenzoic acid and 2-(4-ethylphenyl)-2-oxoethanol.

Scientific Research Applications

2-(4-ethylphenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce nitro and ester functionalities into target molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester moiety can be hydrolyzed by esterases, releasing the active carboxylic acid and alcohol, which may exert biological effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-4-nitrobenzoate: Similar structure but with a methyl ester group instead of the 2-(4-ethylphenyl)-2-oxoethyl group.

    Ethyl 4-chloro-3-nitrobenzoate: Similar structure but with an ethyl ester group.

Uniqueness

2-(4-ethylphenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO5/c1-2-11-3-5-12(6-4-11)16(20)10-24-17(21)13-7-8-14(18)15(9-13)19(22)23/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCARWAKODDZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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